molecular formula C20H17N5O2 B2835488 2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile CAS No. 2380096-79-5

2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile

Cat. No. B2835488
CAS RN: 2380096-79-5
M. Wt: 359.389
InChI Key: DOPOPPGQHHCUFD-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Piperazine is a cyclic organic compound with the molecular formula (CH2CH2)2NH2. It is a secondary amine. It is a colorless liquid with a faintly sweet odor .


Synthesis Analysis

Quinoline can be synthesized using the Skraup reaction, Doebner-Von Miller reaction, Pfitzinger reaction, Friedlander synthesis, Conrad-Limpach synthesis, and Combes synthesis . Piperazine can be synthesized by the reaction of diethanolamine with hydrochloric acid .


Molecular Structure Analysis

The quinoline portion of the molecule has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The piperazine portion is a six-membered ring with two nitrogen atoms opposite each other .


Chemical Reactions Analysis

Quinoline is known to undergo various chemical reactions, particularly electrophilic substitution reactions similar to those of other aromatic compounds . Piperazine can act as a bidentate ligand to form complexes with metal ions .


Physical And Chemical Properties Analysis

As mentioned in the description, quinoline is a colorless hygroscopic liquid that becomes yellow and later brown when exposed to light . Piperazine is also a colorless liquid with a faintly sweet odor .

Safety And Hazards

Quinoline is harmful if swallowed, inhaled, or comes into contact with the skin. It is also harmful to aquatic life . Piperazine can cause burns and eye damage .

properties

IUPAC Name

2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-18-11-16(6-7-22-18)25-9-8-24(13-19(25)26)20-15(12-21)10-14-4-2-3-5-17(14)23-20/h2-7,10-11H,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPOPPGQHHCUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile

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